molecular formula C7H9NO3 B047572 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 113366-51-1

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No. B047572
M. Wt: 155.15 g/mol
InChI Key: GKZNKAQBBPQEBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, can involve various strategies, such as the cyclization of appropriate precursors. A study by Tormyshev et al. (2006) describes a method for producing 5-substituted oxazole-4-carboxylic acid esters, which could be related to the synthesis of our compound of interest through the reaction of ethyl isocyanoacetic acid with sodium hydride followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones (Tormyshev et al., 2006).

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This structure influences the chemical reactivity and physical properties of the compound. The X-ray diffraction method and quantum-chemical calculations can provide detailed insights into the structure, as noted in the study of related compounds (Shtabova et al., 2005).

Chemical Reactions and Properties

Oxazole derivatives participate in various chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides, as detailed in the synthesis and transformation studies of similar compounds. These reactions expand the utility of oxazole derivatives in synthetic organic chemistry (Shtabova et al., 2005).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including 1,2,3-triazoles, which are fundamental scaffolds in organic chemistry with applications in drug discovery, bioconjugation, and material science. These compounds exhibit a broad spectrum of biological activities, underlining their significance in pharmaceutical chemistry and solid-phase organic synthesis. The development of novel biologically active 1,2,3-triazoles is facilitated by click chemistry, highlighting the versatile applications of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in creating complex molecules from simple starting materials (Kaushik et al., 2019).

Microwave-assisted Organic Synthesis

The compound also finds application in microwave-assisted organic synthesis, particularly in the creation of benzoxazole derivatives. These derivatives are notable for their significant pharmacological activities and importance in material science. Microwave irradiation techniques, compared to conventional heating methods, offer advantages such as increased diversity, rapid research progress, and high yields, underscoring the efficiency of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in modern chemistry applications (Özil & Menteşe, 2020).

Biocatalyst Inhibition Studies

In biotechnological research, 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid contributes to understanding the inhibition mechanisms of carboxylic acids on biocatalysts like microbes, which is crucial for developing strategies to enhance microbial resistance to toxic compounds. This research is vital for biorenewable chemicals production, offering insights into microbial engineering for improved industrial performance (Jarboe et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of derivatives of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid have been documented, showcasing their potential in developing new therapeutic agents. The structural versatility of oxazole derivatives allows for the design of compounds with targeted biological activities, highlighting the compound's role in the synthesis of pharmacologically active molecules (Li & Zhang, 2021).

Corrosion Inhibition

Furthermore, 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid derivatives are explored as corrosion inhibitors for metals, demonstrating the compound's applicability beyond biological systems into material science and engineering. These inhibitors protect metal surfaces from corrosive environments, emphasizing the importance of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid in industrial applications (Hrimla et al., 2021).

Safety And Hazards

The safety information available indicates that 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is classified as a combustible solid . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed . The flash point is not applicable .

properties

IUPAC Name

2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZNKAQBBPQEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550757
Record name 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

CAS RN

113366-51-1
Record name 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
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